molecular formula C16H17FN2O3S B2668645 2-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine CAS No. 1903039-59-7

2-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine

Cat. No.: B2668645
CAS No.: 1903039-59-7
M. Wt: 336.38
InChI Key: PSWLLIBFOYWXAR-UHFFFAOYSA-N
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Description

2-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine is a complex organic compound that features a pyrrolidine ring, a fluorophenyl group, and a methylpyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The fluorophenyl group is introduced through sulfonylation, and the final step involves the attachment of the methylpyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Scientific Research Applications

2-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain proteins, while the pyrrolidine ring contributes to its overall stability and bioavailability. The compound may modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-12-3-2-4-16(18-12)22-14-9-10-19(11-14)23(20,21)15-7-5-13(17)6-8-15/h2-8,14H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWLLIBFOYWXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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